2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, at elevated temperatures ranging from 80°C to 120°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and halides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized pyrimidine derivatives, reduced pyrimidine derivatives, and substituted triazole-pyrimidine compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Agricultural Science: It is used in the design of novel agrochemicals, including herbicides and fungicides, due to its ability to interfere with specific biochemical processes in plants and fungi.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target sites. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine
- 2,4-dimethyl-6-(1H-1,2,4-triazol-3-yl)pyrimidine
- 2,4-dimethyl-6-(1H-1,2,4-triazol-5-yl)pyrimidine
Uniqueness
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound for the development of targeted therapies and agrochemicals.
Biological Activity
2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound belonging to the pyrimidine class, which has garnered attention for its biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antifungal properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a triazole moiety, which is critical for its biological activity.
Antifungal Properties
One of the most significant biological activities of this compound is its antifungal efficacy. It acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol in fungal cells. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to cell death.
Case Study: Diniconazole
Diniconazole is a well-studied derivative of this compound and has been shown to possess broad-spectrum antifungal activity against various fungal species affecting crops. Research indicates that diniconazole inhibits steroid demethylation in fungi, which is pivotal for ergosterol biosynthesis .
Fungal Species | Inhibition Concentration (µg/mL) |
---|---|
Fusarium spp. | 0.5 |
Botrytis cinerea | 0.25 |
Alternaria spp. | 0.75 |
The mechanism by which this compound exerts its antifungal activity involves:
- Inhibition of Ergosterol Biosynthesis : By targeting enzymes involved in sterol demethylation.
- Disruption of Membrane Integrity : Resulting in increased permeability and eventual cell lysis.
Pharmacological Applications
Beyond its agricultural applications as a fungicide, there is potential for this compound in medicinal chemistry. The triazole moiety is known for its ability to form metal complexes that can enhance bioactivity. For example, complexation with zinc has been shown to improve the antifungal properties of triazole derivatives .
Properties
IUPAC Name |
2,4-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-3-8(12-7(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLBGGDXLJDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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